molecular formula C4H5BrN2O B14055092 (3-Bromo-isoxazol-5-yl)-methylamine

(3-Bromo-isoxazol-5-yl)-methylamine

Cat. No.: B14055092
M. Wt: 177.00 g/mol
InChI Key: ZNOOWHCYUCTLGC-UHFFFAOYSA-N
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Description

(3-Bromo-isoxazol-5-yl)-methylamine is a chemical compound characterized by the presence of a bromine atom, an isoxazole ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-isoxazol-5-yl)-methylamine typically involves the bromination of isoxazole derivatives. One common method includes the reaction of isoxazole with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective bromination at the desired position on the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-isoxazol-5-yl)-methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

(3-Bromo-isoxazol-5-yl)-methylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-isoxazol-5-yl)-methylamine involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-isoxazol-5-yl)-ethanol
  • (3-Bromo-isoxazol-5-yl)-methanol
  • (3-Bromo-isoxazol-5-yl)-ethylamine

Uniqueness

Compared to similar compounds, (3-Bromo-isoxazol-5-yl)-methylamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamine group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

3-bromo-N-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C4H5BrN2O/c1-6-4-2-3(5)7-8-4/h2,6H,1H3

InChI Key

ZNOOWHCYUCTLGC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NO1)Br

Origin of Product

United States

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